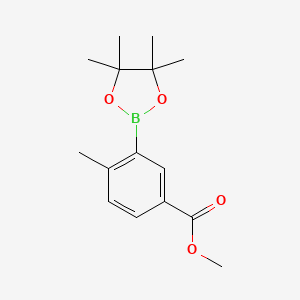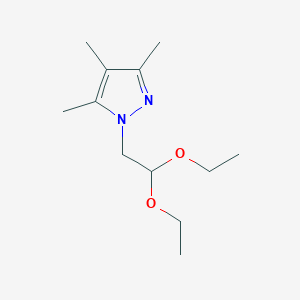
1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole
Overview
Description
The compound “1-(2,2-Diethoxyethyl)hydrazine” has a CAS Number of 42351-81-5 and a linear formula of C6H16N2O2 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
While specific synthesis information for “1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole” was not found, pyrazole-bearing compounds are known for their diverse pharmacological effects. Some hydrazine-coupled pyrazoles have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of “1-(2,2-Diethoxyethyl)hydrazine” is represented by the linear formula C6H16N2O2 .
Chemical Reactions Analysis
Pyrazole-bearing compounds, such as hydrazine-coupled pyrazoles, have been evaluated for their antileishmanial and antimalarial activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,2-Diethoxyethyl)hydrazine” include a molecular weight of 148.207 .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate : This research outlines a method for synthesizing 1H-pyrazole derivatives, which are important intermediates in creating biologically active compounds (Zhang Yu-jua, 2013).
- Characterization of Pyrazole Derivatives : Another study focused on synthesizing and characterizing novel 1H-pyrazole derivatives, including their antimicrobial and antioxidant activities (K. P. Chennapragada & Venkata Satya Machiraju Palagummi, 2018).
Biological and Medicinal Applications
- Antimicrobial and Antioxidant Potentials : Compounds synthesized from 1H-pyrazole derivatives demonstrated antimicrobial potency and strong antioxidant activity compared to controls (K. P. Chennapragada & Venkata Satya Machiraju Palagummi, 2018).
- Synthesis of COX-2 Inhibitors : A study synthesized sulfonamide-containing 1,5-diarylpyrazole derivatives, identifying them as potent and selective inhibitors of COX-2, relevant for treatments like rheumatoid arthritis and osteoarthritis (T. Penning et al., 1997).
Structural and Chemical Properties
- Experimental and Theoretical Investigations : Research on the molecular geometry, vibrational frequencies, and chemical shift values of pyrazole compounds provides insight into their structural properties (M. Evecen et al., 2016).
- Tautomerism Studies : Investigations into the tautomerism of NH-pyrazoles contribute to understanding their structural behavior in various states (P. Cornago et al., 2009).
Industrial Applications
- Synthesis of High-Value Pyrazoles : Novel dihydro-pyrano[2,3-c]pyrazoles synthesized from lignin-derived aromatic aldehydes show potential as antioxidants and have low cytotoxicity, suggesting applications in free radical-related diseases or as food additives (Xiao-hui Yang et al., 2014).
Corrosion Inhibition
- Study on Pyrazole Derivatives as Corrosion Inhibitors : Pyrazole-type organic compounds have been shown to inhibit the corrosion of steel in hydrochloric acid solution, indicating their potential use in industrial applications (K. Tebbji et al., 2005).
Future Directions
properties
IUPAC Name |
1-(2,2-diethoxyethyl)-3,4,5-trimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-6-15-12(16-7-2)8-14-11(5)9(3)10(4)13-14/h12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUAIBQVUDNKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C(=C(C(=N1)C)C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethyl)-3,4,5-trimethyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



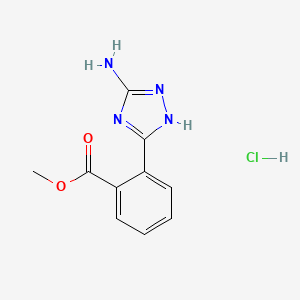
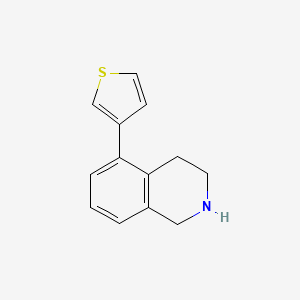

acetate](/img/structure/B1393626.png)
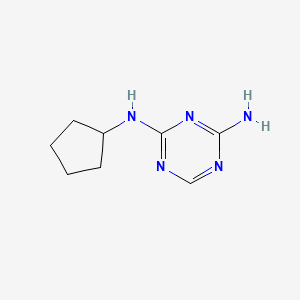
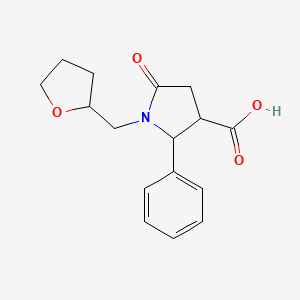
![Dimethyl 2-{(1S)-1-[3-(cyclopentyloxy)-4-methoxyphenyl]-2-nitroethyl}succinate](/img/structure/B1393631.png)
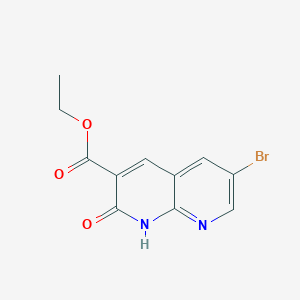
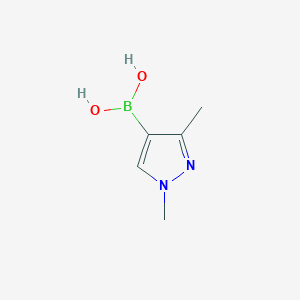
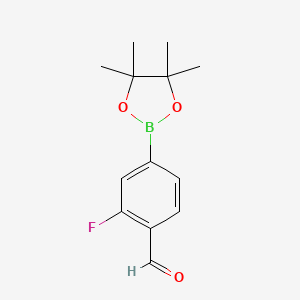
![2-[4-(Tert-butoxycarbonyl)piperazine-1-YL]phenylboronic acid](/img/structure/B1393636.png)

